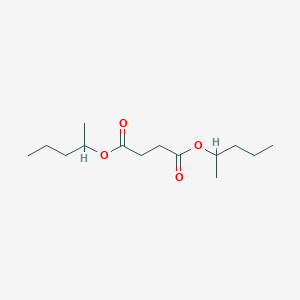
Dipentan-2-yl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipentan-2-yl butanedioate, also known as dipentyl butanedioate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from butanedioic acid and pentanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipentan-2-yl butanedioate can be synthesized through the esterification of butanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of bio-derived butanedioic acid and pentanol is also being explored to produce this ester in a more sustainable manner .
Analyse Chemischer Reaktionen
Types of Reactions
Dipentan-2-yl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and pentanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and pentanol.
Transesterification: A different ester and the original alcohol.
Reduction: Butanediol and pentanol.
Wissenschaftliche Forschungsanwendungen
Dipentan-2-yl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential use in biodegradable polymers and as a plasticizer in biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Wirkmechanismus
The mechanism of action of dipentan-2-yl butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and pentanol, which can then participate in various biochemical processes. The esterification and hydrolysis reactions are catalyzed by enzymes such as esterases, which facilitate the conversion of the ester to its constituent acids and alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipentyl succinate: Similar in structure but derived from succinic acid.
Diamyl succinate: Another ester of succinic acid with a different alcohol component.
Butanedioic acid, dipentyl ester: Another name for dipentan-2-yl butanedioate.
Uniqueness
This compound is unique due to its specific esterification of butanedioic acid with pentanol, which imparts distinct physical and chemical properties. Its biodegradability and potential for use in sustainable materials make it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
6624-65-3 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
dipentan-2-yl butanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-7-11(3)17-13(15)9-10-14(16)18-12(4)8-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
CEQBTPMAKXLIOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)CCC(=O)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



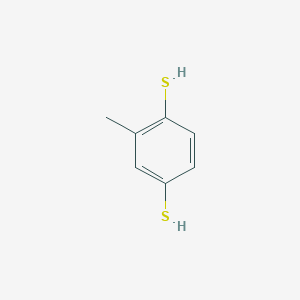
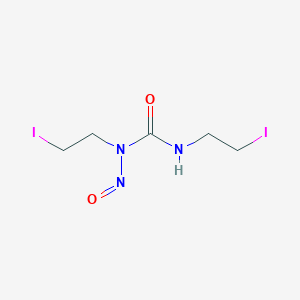
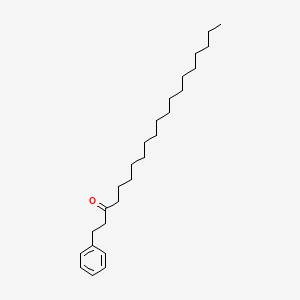


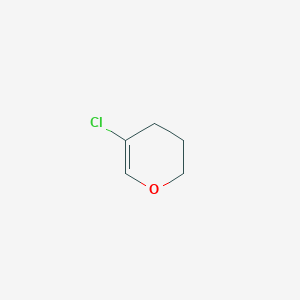



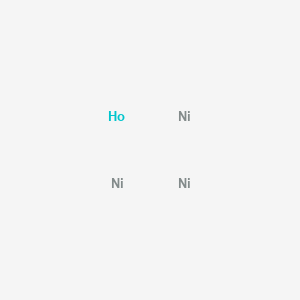

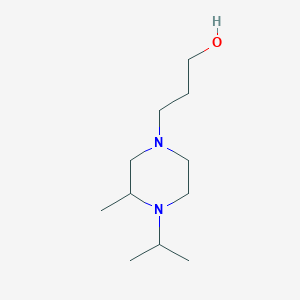
![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
